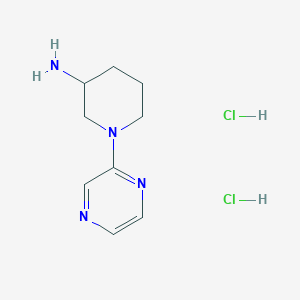
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4. It is a derivative of pyrazine and piperidine, which are both important scaffolds in medicinal chemistry due to their versatile pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride typically involves the reaction of 2-chloropyrazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Pyrazinamide: An anti-tuberculosis agent with a similar pyrazine ring structure.
Glipizide: An anti-diabetic drug that also contains a pyrazine ring.
Amiloride: A diuretic with a pyrazine scaffold.
Uniqueness
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride is unique due to its specific combination of pyrazine and piperidine rings, which confer distinct pharmacological properties.
生物活性
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
This compound is a piperidine derivative that includes a pyrazine moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C10H13Cl2N3
- Molecular Weight : 250.14 g/mol
This compound has been synthesized for various studies, showing promise as a dual receptor ligand.
Receptor Interactions
Research indicates that this compound interacts with multiple receptors, particularly:
- Histamine H3 Receptors : Compounds with similar structures have shown high affinity for histamine H3 receptors, which are implicated in various neurological functions and disorders. In vitro studies have demonstrated that derivatives of this compound exhibit Ki values below 100 nM for H3 receptors, indicating potent binding affinity .
- Sigma-1 Receptors : The compound also displays activity at sigma-1 receptors. The affinity at sigma receptors is crucial for analgesic effects, making this compound a candidate for pain management therapies .
Biological Studies
A series of studies have examined the biological effects of this compound:
- Analgesic Activity : In vivo models have shown that compounds similar to this compound exhibit significant analgesic effects in both nociceptive and neuropathic pain models. The mechanism involves dual action on histamine and sigma-1 receptors .
- Antimicrobial Activity : Some derivatives have been tested against various pathogens, showing potential antibacterial and antifungal properties. For instance, the minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis were notably low for certain analogs, indicating strong antimicrobial activity .
Case Studies and Research Findings
Several studies provide insights into the efficacy and mechanisms of action of this compound:
属性
IUPAC Name |
1-pyrazin-2-ylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;;/h3-4,6,8H,1-2,5,7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSAJLJERXGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














